

A Comprehensive Technical Guide to Chloromethyl Ethyl Carbonate (CAS: 35179-98-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC), a reactive organic compound, serves as a critical intermediate in various chemical syntheses. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its significant applications, particularly in the pharmaceutical industry as a key reagent in the synthesis of antiviral prodrugs. This document consolidates quantitative data, experimental methodologies, and safety information to support its effective and safe use in research and development.

Chemical and Physical Properties

Chloromethyl ethyl carbonate is a colorless to pale yellow liquid with a characteristic odor.[1] It is a reactive compound due to the presence of both a chloromethyl group and an ethyl carbonate moiety, making it susceptible to nucleophilic substitution reactions.[1] It is soluble in a variety of organic solvents.[1]

Table 1: Physicochemical Properties of **Chloromethyl Ethyl Carbonate**[1][2][3]



Property	Value
CAS Number	35179-98-7
Molecular Formula	C4H7ClO3
Molecular Weight	138.55 g/mol
IUPAC Name	chloromethyl ethyl carbonate
Boiling Point	135.1 ± 23.0 °C (Predicted)
Density	1.196 ± 0.06 g/cm³ (Predicted)
Appearance	Colorless to light yellow liquid
Purity (Typical)	≥99.0%

Synthesis of Chloromethyl Ethyl Carbonate

The synthesis of **chloromethyl ethyl carbonate** can be achieved through the reaction of chloromethyl chloroformate with ethanol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Experimental Protocol: Synthesis of Chloromethyl Ethyl Carbonate

This protocol is based on established methods for the synthesis of similar carbonate compounds.

Materials:

- Chloromethyl chloroformate
- Ethanol
- Triethylamine
- Dichloromethane (anhydrous)
- · Diethyl ether



- Water
- Magnesium sulfate (anhydrous)
- Ice bath
- Standard laboratory glassware for organic synthesis

Procedure:

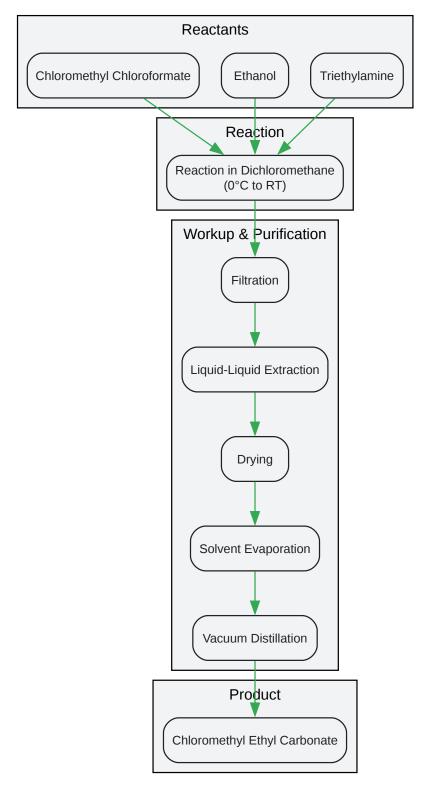
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl chloroformate (1.0 eq) in anhydrous dichloromethane and cool the solution in an ice bath.
- Prepare a solution of ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
- Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over a period of approximately 1 hour, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure to obtain a residue.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent in vacuo to yield crude chloromethyl ethyl carbonate.
- Purify the crude product by vacuum distillation to obtain the final product.



Diagram 1: Synthesis Workflow for Chloromethyl Ethyl Carbonate



Synthesis of Chloromethyl Ethyl Carbonate





Reactants Active Pharmaceutical Ingredient (API) (e.g., Tenofovir) Reaction Esterification Reaction in Aprotic Solvent Purification Aqueous Workup & Extraction Chromatography or Recrystallization Product API Product

General Workflow for Prodrug Synthesis using CMEC

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References

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